molecular formula C16H16N4OS B14943106 4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile

4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile

Cat. No.: B14943106
M. Wt: 312.4 g/mol
InChI Key: AQMQXLGTNJVDAY-UHFFFAOYSA-N
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Description

4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile is a complex organic compound featuring a pyrazolo-thiazine core structure

Preparation Methods

The synthesis of 4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo-thiazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the methyl, oxo, and isopropyl groups through selective reactions.

    Final assembly: Coupling the functionalized pyrazolo-thiazine with benzonitrile under suitable conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms, providing insights into biochemical pathways.

Mechanism of Action

The mechanism of action of 4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile include other pyrazolo-thiazine derivatives and benzonitrile-containing compounds These compounds share structural similarities but may differ in their functional groups and overall chemical properties

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-(6-methyl-3-oxo-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile

InChI

InChI=1S/C16H16N4OS/c1-9(2)20-15-13(16(21)19-20)14(22-10(3)18-15)12-6-4-11(8-17)5-7-12/h4-7,9,14H,1-3H3,(H,19,21)

InChI Key

AQMQXLGTNJVDAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)C#N)C(=O)NN2C(C)C

Origin of Product

United States

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